molecular formula C12H16N2 B2916774 Spiro[3-azaindoline-2,1'-cyclohexane] CAS No. 3190-03-2

Spiro[3-azaindoline-2,1'-cyclohexane]

Cat. No.: B2916774
CAS No.: 3190-03-2
M. Wt: 188.274
InChI Key: YWEQCYWQCBWFMN-UHFFFAOYSA-N
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Description

Spiro[3-azaindoline-2,1’-cyclohexane] is a heterocyclic compound with a unique spiro structure, where a cyclohexane ring is fused to an azaindoline moiety.

Scientific Research Applications

Chemistry

In chemistry, Spiro[3-azaindoline-2,1’-cyclohexane] is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, Spiro[3-azaindoline-2,1’-cyclohexane] derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, Spiro[3-azaindoline-2,1’-cyclohexane] is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Safety and Hazards

Spiro[3-azaindoline-2,1’-cyclohexane] is classified under the GHS07 and GHS09 hazard categories . The hazard statements include H411 (Toxic to aquatic life with long lasting effects) and H302 (Harmful if swallowed) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

Spiro[3-azaindoline-2,1’-cyclohexane] is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

Some spiro compounds have been associated with antioxidant activities , suggesting that they might interact with oxidative stress pathways. More research is needed to confirm this and identify other affected pathways and their downstream effects.

Result of Action

Given the potential antioxidant activities of some spiro compounds , it’s possible that this compound could have protective effects against oxidative stress at the molecular and cellular levels. More research is needed to confirm this and explore other potential effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3-azaindoline-2,1’-cyclohexane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of Spiro[3-azaindoline-2,1’-cyclohexane] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Spiro[3-azaindoline-2,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Similar spiro structure but with an indole moiety.

    Spirooxindole: Contains an oxindole moiety.

    Spirobenzimidazole: Features a benzimidazole ring

Uniqueness

Spiro[3-azaindoline-2,1’-cyclohexane] is unique due to its specific azaindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spiro compounds .

Properties

IUPAC Name

spiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13-14H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEQCYWQCBWFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346489
Record name 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3190-03-2
Record name 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRO(CYCLOHEXANE-1,2'-BENZIMIDAZOLINE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a procedure similar to that described by H. Suschitszky in Croatica Chemica Acta, 59, 57-77 (1986), o-phenylenediamine (108 g, 1.0 mol) was dissolved in 1 liter hot water on a steam bath. With vigorous stirring and heating, cyclohexanone (98 g, 1.0 mol) was added in a rapid stream. After 5 minutes a brown gum formed; after 15 minutes a solid resulted. Stirring was continued for a total of 35 minutes. The slurry was cooled in an ice bath and then filtered to yield 112 g (59.5%) 1,3-dihydrobenzimidazole-2-spirocyclohexane. To a stirred solution of this compound (50 g, 0.266 mol) in 1 liter dichloromethane chloride was added, in several portions, 100 g MnO2. The resulting slurry was stirred vigorously for 30 minutes and filtered. The solids were washed with dichloromethane and the filtrate evaporated to obtain an oil. The oil was dissolved in 200 ml, ligroin, and the solution cooled to -10° C. The resulting solid was filtered to yield 46 g (93%) 2H-benzimidazole-2-spirocyclohexane. A solution of 2-chloroethyl methyl sulfide (19.8 g, 0.20 mol) and thiourea (15.2 g, 0.20 mol) in 50 ml absolute alcohol was refluxed for 6 hours. To this was added a solution of KOH (22.4 g, 0.40 mol) in 100 ml methanol, and the resulting slurry refluxed for 45 minutes. After cooling to 30°, 37.2 g (0.20 mol) of freshly prepared 2H-benzimidazole-2-spirocyclohexane was added in portions. The mixture was stirred at room temperature for 10 minutes and then at reflux for 2 minutes. After cooling, the mixture was evaporated to a thick slurry; 100 ml dichloromethane was added and the mixture evaporated. This was repeated and the residue treated with 100 ml water and 200 ml dichloromethane. The organic layer was separated, washed with water, dried over MgSO4, filtered and evaporated. The residue was chromatographed through silica gel using an increasingly polar mixture of dichloromethane and acetonitrile. Product fractions were combined and evaporated to give 7.0 g 5'-(2-methylthioethylthio)-1',2'-phenylenediamine. A stirred solution of the phenylenediamine (5.0 g, 0.027 mol) in 50 ml acetic acid was treated with sodium nitrite (2.6 g, 0.037 mol), in 5 ml water, over 30 seconds at room temperature. The mixture was stirred for 15 minutes and then evaporated. The residue was treated with 50 ml water and 50 ml dichloromethane. The organic layer was dried over MgSO4, filtered, and evaporated. Solid was chromatographed through silica gel using an increasingly polar mixture of dichloromethane chloride and acetone. The isolated product was recrystallized from ethyl acetate to yield 3.2 g (62%) 6'-(2-methyl-thioethylthio)benzotriazole, I-139.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two

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